Bofutrelvir

Drug Resistance Mpro Mutation Antiviral Potency

Select Bofutrelvir for antiviral programs demanding a monotherapy Mpro inhibitor without CYP3A4-driven drug interactions. Unlike ritonavir-boosted nirmatrelvir, Bofutrelvir retains full potency against E166V and S144A Mpro mutants and enables both intravenous and inhaled delivery for systemic or lung-targeted studies. Its published Phase I PK/safety data and pan-coronavirus Mpro co-crystal structures make it the definitive reference for resistance surveillance and next-generation protease inhibitor development.

Molecular Formula C25H32N4O4
Molecular Weight 452.5 g/mol
CAS No. 2103278-86-8
Cat. No. B3025823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBofutrelvir
CAS2103278-86-8
Molecular FormulaC25H32N4O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1
InChIKeyHPKJGHVHQWJOOT-ZJOUEHCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bofutrelvir (CAS 2103278-86-8) Procurement Data Sheet: SARS-CoV-2 3CL Protease Inhibitor


Bofutrelvir (FB2001, DC-402234) is a peptidomimetic covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a key enzyme essential for viral polyprotein processing and replication [1][2]. It exhibits an IC50 of 53 nM against recombinant Mpro and an EC50 of 0.53 μM in Vero E6 cells [1]. Bofutrelvir is currently in Phase II/III clinical development for hospitalized COVID-19 patients (intravenous formulation) and for mild-to-moderate COVID-19 and post-exposure prophylaxis (inhalation formulation) [3].

Bofutrelvir Procurement Rationale: Why In-Class Substitution Is Not Feasible


Within the SARS-CoV-2 Mpro inhibitor class, critical differences in resistance profiles, pharmacokinetic boosting requirements, delivery routes, and tissue distribution preclude simple substitution. Unlike nirmatrelvir, which requires co-administration with the CYP3A4 inhibitor ritonavir and is highly susceptible to the E166V resistance mutation (EC50 increase >100-fold) [1][2], bofutrelvir functions as a standalone agent without a PK enhancer and exhibits significantly greater structural flexibility that mitigates the impact of key Mpro mutations [2]. Furthermore, bofutrelvir has demonstrated in vivo efficacy via both systemic (intravenous) and localized (inhalation) routes, enabling distinct clinical application scenarios not addressable by oral-only agents like nirmatrelvir or ensitrelvir [3]. Substituting bofutrelvir with another Mpro inhibitor would alter the expected resistance barrier, drug-drug interaction risk profile, and achievable lung tissue concentrations.

Bofutrelvir Product-Specific Quantitative Evidence Guide: Head-to-Head Comparison Data


Bofutrelvir vs. Nirmatrelvir: Superior Retention of Potency Against E166V Drug-Resistant Mpro Mutant

In a direct comparative study using recombinant SARS-CoV-2 Mpro E166V mutant, bofutrelvir demonstrated markedly superior retention of inhibitory activity compared to nirmatrelvir. While the E166V mutation increased resistance to nirmatrelvir by over 300-fold [1], bofutrelvir's binding was far less affected due to its greater structural flexibility, which alleviates the steric clash introduced by the valine substitution [1][2]. Biochemical IC50 assays on the E166V mutant confirmed this differential susceptibility.

Drug Resistance Mpro Mutation Antiviral Potency

Bofutrelvir vs. Nirmatrelvir/Ensitrelvir: Comparative Mpro IC50 Values Across Mutants

In a systematic biochemical analysis of SARS-CoV-2 Mpro wild-type and mutant enzymes, bofutrelvir exhibited distinct IC50 profiles compared to nirmatrelvir and ensitrelvir. Against wild-type Mpro, bofutrelvir IC50 was 180 nM (160-200 nM), compared to 60 nM for nirmatrelvir and 85 nM for ensitrelvir [1]. Notably, bofutrelvir displayed superior potency against the S144A mutant (130 nM) compared to both nirmatrelvir (250 nM) and ensitrelvir (1.0 μM) [1]. Against the L50F mutant, bofutrelvir (69 nM) outperformed ensitrelvir (180 nM) and matched nirmatrelvir (71 nM) [1].

Enzyme Inhibition Mpro Mutants IC50 Comparison

Bofutrelvir vs. Nirmatrelvir: Comparable or Superior Antiviral EC50 Against SARS-CoV-2 Variants

Head-to-head comparative testing in Vero E6 cells demonstrated that bofutrelvir's antiviral EC50 against Alpha, Beta, Delta, and Omicron variants is equivalent to or better than that of nirmatrelvir (the active component of Paxlovid) [1]. Specifically, bofutrelvir EC50 against Omicron (BA.1) was reported as 0.042 μM [2], while its overall EC50 across tested variants ranges from 0.26-0.42 μM [3]. The comparison was conducted by an independent third-party research institution (Wuhan Institute of Virology, CAS) under identical assay conditions.

Antiviral Activity SARS-CoV-2 Variants EC50

Bofutrelvir Inhaled Formulation: Log10 Reduction of Lung Viral Load in Omicron-Infected Mice

In a preclinical Omicron mouse challenge model, bofutrelvir administered via nebulized inhalation achieved a 4.6 log10 reduction in lung viral load relative to vehicle control, corresponding to 99.998% viral suppression [1]. Intranasal instillation produced a 3.6 log10 reduction (99.97% suppression) [1]. These data demonstrate potent in vivo antiviral activity via direct respiratory delivery, a route not clinically available for nirmatrelvir or ensitrelvir (both oral-only formulations).

In Vivo Efficacy Inhalation Delivery Lung Viral Load

Bofutrelvir Monotherapy Eliminates Ritonavir Booster Requirement: Differentiated PK Profile

Unlike nirmatrelvir, which requires co-formulation with the CYP3A4 inhibitor ritonavir to achieve therapeutic plasma concentrations, bofutrelvir demonstrates a PK profile that supports monotherapy without a PK enhancer [1][2]. Phase I clinical data confirmed that bofutrelvir achieves plasma and simulated lung drug concentrations exceeding the in vitro antiviral EC50 without ritonavir co-administration [3]. At 400 mg daily dosing, bofutrelvir was safe and well-tolerated with no dose-limiting toxicities [3].

Pharmacokinetics Drug-Drug Interaction Monotherapy

Bofutrelvir Broad-Spectrum Anti-Coronavirus Activity: Inhibition of SARS-CoV, HCoV-229E Mpro

Crystallographic and FRET-based analyses revealed that bofutrelvir effectively inhibits the main proteases of not only SARS-CoV-2 but also SARS-CoV (the agent of the 2003 SARS outbreak) and the common cold coronavirus HCoV-229E [1]. Furthermore, bofutrelvir maintained inhibitory activity against SARS-CoV-2 Mpro mutants G15S and K90R [1]. This cross-coronavirus inhibitory spectrum is not routinely reported for nirmatrelvir or ensitrelvir in the same study context.

Broad-Spectrum Pan-Coronavirus Mpro Inhibition

Bofutrelvir Application Scenarios: Evidence-Based Research and Procurement Use Cases


In Vitro Antiviral Efficacy Testing Against SARS-CoV-2 Variants, Including Drug-Resistant Mutants

Based on direct head-to-head comparison data showing bofutrelvir's equivalent or superior EC50 against Alpha, Beta, Delta, and Omicron variants relative to nirmatrelvir [1], and its superior retention of activity against the E166V and S144A Mpro mutants compared to both nirmatrelvir and ensitrelvir [2], bofutrelvir is the appropriate selection for experiments designed to evaluate antiviral durability across variant panels or to model resistance emergence. Its distinct mutant inhibition profile makes it a valuable comparator or primary agent in resistance surveillance studies.

In Vivo Efficacy Studies Requiring Targeted Lung Delivery or Reduced Systemic Drug-Drug Interaction Risk

For preclinical in vivo studies focusing on respiratory viral infection where high local lung drug concentration is desired, bofutrelvir's inhalation formulation provides a unique advantage [1]. The demonstrated 4.6 log10 reduction in lung viral load in Omicron-infected mice via nebulized delivery [1] supports its use in models evaluating pulmonary antiviral activity. Additionally, its monotherapy PK profile without ritonavir boosting [2] makes it the preferred choice for studies involving animals or human subjects on concomitant medications where CYP-mediated drug interactions could confound results.

Broad-Spectrum Coronavirus Mpro Inhibition and Structural Biology Studies

Bofutrelvir's confirmed inhibitory activity against Mpro from SARS-CoV-2, SARS-CoV, and HCoV-229E [1], coupled with solved co-crystal structures across multiple coronavirus proteases and mutants [1], makes it a key reference compound for pan-coronavirus protease inhibitor development. Procurement of bofutrelvir is indicated for structural biology efforts seeking to understand conserved Mpro binding determinants across the Coronaviridae family or for screening campaigns aimed at identifying next-generation broad-spectrum inhibitors.

Clinical Trial Comparator or Reference Standard for Mpro Inhibitor Candidates

Given that bofutrelvir is a well-characterized Mpro inhibitor with published Phase I PK and safety data [1] and is currently in global Phase II/III trials [2], it serves as an appropriate comparator or reference standard for pharmaceutical development programs evaluating novel Mpro-targeting candidates. Its monotherapy profile eliminates the confounding variable of ritonavir boosting present with nirmatrelvir, simplifying PK/PD correlations and enabling cleaner assessment of target engagement versus off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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